N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with intriguing properties and applications. This compound features a pyridine ring and a dihydropyridine ring, with notable functional groups like hydroxyl, ketone, and amide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multistep organic reactions. Starting materials, such as 2-oxopyridine, 3-hydroxypropylamine, and relevant pyridine derivatives, undergo condensation reactions under controlled temperature and pH to form the desired product. Catalysts and solvents like DMF (dimethylformamide) are often used to optimize yields and reaction rates.
Industrial Production Methods
Industrial production scales up these reactions using batch or continuous flow processes. The reactors are designed to maintain optimal temperatures and pressures, ensuring high purity and yield. Purification steps, including crystallization and chromatography, are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction: : Reduction of the ketone group can yield secondary alcohols.
Substitution: : The amide group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromium trioxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Substitution reagents: : Halides like benzyl chloride or p-toluenesulfonyl chloride.
Major Products
Oxidation produces N-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.
Reduction yields N-(2-hydroxy-3-(2-hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.
Scientific Research Applications
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is valuable in:
Chemistry: : Studied for its reactivity and potential as a building block in organic synthesis.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Mechanism of Action
The compound's effects are mediated through interactions with specific molecular targets and pathways:
Molecular Targets: : Enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: : Modulation of signaling pathways related to cellular stress responses and inflammation.
Comparison with Similar Compounds
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out for its unique combination of functional groups and structural features. Similar compounds include:
2-oxopyridine derivatives: : Differ in the position and nature of substituents.
Dihydropyridine compounds: : Variations in the functional groups attached to the dihydropyridine ring.
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-11(9-17-6-2-1-3-13(17)20)8-16-14(21)10-4-5-12(19)15-7-10/h1-7,11,18H,8-9H2,(H,15,19)(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWITKYZGVEYBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CNC(=O)C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.